molecular formula C16H12O3 B13774201 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- CAS No. 82389-32-0

1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-

Cat. No.: B13774201
CAS No.: 82389-32-0
M. Wt: 252.26 g/mol
InChI Key: ADFLDJCSCJHDEY-UHFFFAOYSA-N
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Description

1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is an organic compound with the molecular formula C16H14O2 It is a derivative of butanedione, featuring phenyl groups and an epoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- can be synthesized through several methods. One common approach involves the reaction of acetylacetone with benzoyl chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the epoxy compound .

Industrial Production Methods

Industrial production of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces diketones.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in synthetic chemistry and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibenzoylethane
  • 1,4-Diphenyl-1,4-butanedione
  • 2,2’'-Biacetophenone
  • Biphenacyl
  • Dibenzoylethane

Uniqueness

1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is unique due to its epoxy group, which imparts distinct reactivity compared to other similar compounds.

Properties

CAS No.

82389-32-0

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(3-benzoyloxiran-2-yl)-phenylmethanone

InChI

InChI=1S/C16H12O3/c17-13(11-7-3-1-4-8-11)15-16(19-15)14(18)12-9-5-2-6-10-12/h1-10,15-16H

InChI Key

ADFLDJCSCJHDEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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